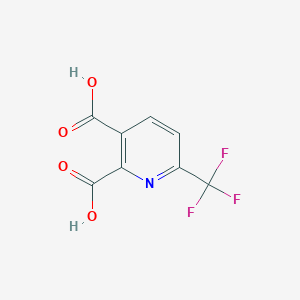

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Description

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid (C₈H₄F₃NO₄, molecular weight: 235.12) is a fluorinated derivative of pyridine-2,3-dicarboxylic acid. It is characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and two carboxylic acid groups at the 2- and 3-positions. Key properties include:

- Purity: ≥95–98% (commercial grade) .

- Storage: Stable at 2–8°C .

- Applications: Used in coordination chemistry and pharmaceutical research, leveraging its electron-withdrawing -CF₃ group to modulate reactivity and binding properties .

The compound is commercially available (CAS: 90376-94-6) and serves as a precursor for synthesizing herbicides and metal-organic frameworks (MOFs) due to its structural versatility .

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKAVDDRGVIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547832 | |

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90376-94-6 | |

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid can be synthesized through the reaction of 6-(Trifluoromethyl)pyridine with sodium nitrite (NaNO2) under acidic conditions . The nitroso group (NO2-) is added to the C3 position of the pyridine ring, and the resulting nitroso compound is hydrolyzed to form this compound . This method is commonly used in laboratory settings.

Chemical Reactions Analysis

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential in medicinal chemistry, particularly as a precursor for bioactive molecules. Notably:

- Anti-cancer Activity : Research indicates that derivatives of pyridine-2,3-dicarboxylic acids exhibit anti-proliferative effects against various cancer cell lines. The trifluoromethyl group is believed to enhance these effects by improving the lipophilicity and metabolic stability of the compounds .

- Antimicrobial Properties : Compounds derived from this acid have shown promising results in inhibiting bacterial growth, making them candidates for developing new antibiotics .

- Neurological Applications : Some studies suggest that derivatives may act on neurotransmitter systems, indicating potential use in treating neurodegenerative diseases .

Agrochemical Applications

The agrochemical industry has seen significant interest in trifluoromethylated compounds due to their efficacy as pesticides and herbicides:

- Crop Protection : 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid derivatives are used as active ingredients in herbicides and fungicides. For instance, fluazifop-butyl is a notable derivative that protects crops from various pests .

- Development of New Agrochemicals : The unique properties imparted by the trifluoromethyl group allow for the creation of novel agrochemical formulations that are more effective than traditional compounds. Over 20 such formulations have been developed recently .

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications at the 6-position could enhance therapeutic efficacy .

Case Study 2: Agrochemical Efficacy

Research conducted on fluazifop-butyl demonstrated its effectiveness in controlling grass weeds in cereal crops. Field trials showed a reduction in weed biomass by over 80% compared to untreated controls . This underscores the practical application of trifluoromethylated pyridines in agriculture.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine ring structure contribute to its reactivity and effectiveness in various applications . The exact molecular

Biological Activity

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions, making it a valuable candidate for drug discovery and development.

The molecular formula for this compound is . This compound features a pyridine ring substituted at the 2 and 3 positions with carboxylic acid groups and at the 6 position with a trifluoromethyl group. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its biological activity.

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl moiety aids in penetrating cell membranes, allowing the compound to reach intracellular targets where it can inhibit enzyme activity or modulate receptor functions.

Target Enzymes

- 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in glucocorticoid metabolism. Inhibition by this compound may influence metabolic pathways related to stress responses.

- Branched-Chain Amino Acid Transaminases (BCATs) : Compounds with similar structures have shown potential as BCAT inhibitors, which are relevant in cancer metabolism .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit potent antimicrobial properties against various bacterial strains such as S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL .

- Antiviral Activity : Research has demonstrated that certain derivatives can inhibit viral replication, particularly against Chlamydia species. The presence of the trifluoromethyl group was critical for enhancing this activity .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, contributing to its therapeutic profile in treating conditions characterized by excessive inflammation.

Case Studies

-

Antichlamydial Activity :

A study identified that derivatives containing the trifluoromethyl group exhibited selective activity against Chlamydia, outperforming non-fluorinated analogs in efficacy . The structural modifications were essential for enhancing bioactivity. -

Enzyme Inhibition :

High-throughput screening revealed that certain trifluoromethyl-pyridine derivatives function as effective inhibitors of BCATs, suggesting their potential utility in cancer therapeutics .

Research Findings Summary

Comparison with Similar Compounds

Pyridine-2,3-Dicarboxylic Acid (Quinolinic Acid)

Molecular Formula: C₇H₅NO₄; Molecular Weight: 167.12 .

- Structural Differences : Lacks the -CF₃ group at the 6-position.

- Key Roles: Biological: Intermediate in NAD⁺ biosynthesis via quinolinate phosphoribosyltransferase . Coordination Chemistry: Forms stable complexes with Bi(III), Cu(II), and other metals, enabling photoluminescent polymers and antimicrobial agents . Synthesis: Derived from electro-oxidation of quinoline in acidic media .

Comparison :

- Acidity : The -CF₃ group in the 6-(trifluoromethyl) analog enhances acidity, improving metal-binding efficiency.

Pyridine-2,6-Dicarboxylic Acid

Molecular Formula: C₇H₅NO₄; Molecular Weight: 167.12 .

Comparison :

1,10-Phenanthroline-2,9-Dicarboxylic Acid (H₂PDA)

Comparison :

- Flexibility : H₂PDA’s rigid backbone limits conformational flexibility compared to pyridine-based analogs, affecting metal coordination modes .

- Functionality : The 6-(trifluoromethyl) derivative offers tunable hydrophobicity and electronic effects, advantageous in drug design and functional materials .

Comparative Data Table

Research Findings and Implications

- Coordination Polymers : The 6-(trifluoromethyl) analog’s -CF₃ group enhances thermal stability in Bi(III) polymers, making it suitable for high-temperature applications .

- Synthetic Versatility : Esters and anhydrides of pyridine-2,3-dicarboxylic acid are precursors for herbicides (e.g., imazamox), but the fluorinated variant’s derivatives remain underexplored .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid?

Methodological Answer: The synthesis typically involves trifluoromethylation of pyridine precursors. A common approach is to use trifluoroacetic anhydride (TFAA) or trifluoromethylation reagents (e.g., CF₃Cu) under controlled conditions. Key steps include:

Precursor Functionalization : Start with pyridine-2,3-dicarboxylic acid derivatives.

Trifluoromethylation : Introduce the CF₃ group via nucleophilic or electrophilic substitution, optimizing temperature (e.g., 80–120°C) and solvent (e.g., DMF or THF).

Acid Hydrolysis : Convert ester or nitrile intermediates to carboxylic acids using HCl or H₂SO₄ .

Validation : Monitor intermediates via TLC and confirm final product purity by melting point analysis (cf. similar compounds in , where mp ranges are critical for characterization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify proton environments and confirm aromatic substitution patterns.

- ¹⁹F NMR : Specifically track the CF₃ group’s electronic environment (δ ≈ -60 to -70 ppm).

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻) and fragmentation patterns.

- GC-MS : For volatile derivatives (e.g., methyl esters), adopt methods validated for pyridine analogs in , which uses capillary GC-MS for trichloropyridine analysis .

Q. How does the compound’s reactivity differ from non-fluorinated pyridine-dicarboxylic acids?

Methodological Answer: The CF₃ group’s electron-withdrawing nature alters reactivity:

- Carboxylic Acid Reactivity : Enhanced acidity (lower pKa) compared to non-fluorinated analogs. Titrate with NaOH to quantify acidity shifts.

- Nucleophilic Substitution : Reduced activity at the pyridine ring due to CF₃’s meta-directing effects. Test via reactions with Grignard reagents or Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Thermal Stability : Conduct TGA/DSC to compare decomposition temperatures with non-fluorinated analogs.

Advanced Research Questions

Q. How can contradictory data on regioselective functionalization be resolved?

Methodological Answer: Contradictions often arise from solvent or catalyst effects. Systematic approaches include:

Controlled Experiments : Vary catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvents (polar vs. non-polar).

Computational Modeling : Use DFT calculations to predict preferred reaction sites based on electron density maps.

In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation.

Reference ’s framework for integrating experimental and theoretical data .

Q. What strategies optimize regioselective trifluoromethylation in polyfunctional pyridine systems?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., -B(OH)₂) to steer CF₃ placement, followed by deprotection.

- Catalytic Systems : Use Pd/ligand complexes (e.g., Pd(PPh₃)₄) to enhance selectivity, as seen in ’s palladium-mediated reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may favor specific transition states.

Q. How can computational chemistry predict the compound’s behavior in catalytic applications?

Methodological Answer:

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate interactions with enzymes or metal catalysts (e.g., Pd or Cu).

- SAR Analysis : Corrogate structure-activity relationships using analogs from ’s perfluorinated compounds .

Q. What experimental designs assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–10) at 37°C and monitor degradation via HPLC (cf. ’s residue analysis protocol) .

- Oxidative Stress : Expose to H₂O₂ or cytochrome P450 enzymes, then quantify metabolites via LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.